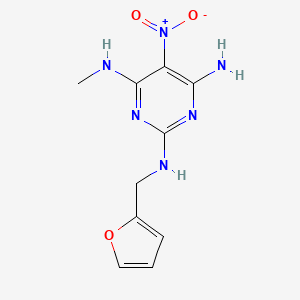

N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine

Description

Properties

IUPAC Name |

2-N-(furan-2-ylmethyl)-4-N-methyl-5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O3/c1-12-9-7(16(17)18)8(11)14-10(15-9)13-5-6-3-2-4-19-6/h2-4H,5H2,1H3,(H4,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAENXOZEDXSHJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1[N+](=O)[O-])N)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyrimidine ring: This step involves the condensation of the furan derivative with a suitable pyrimidine precursor.

Methylation and amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave-assisted synthesis can reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the furan ring can produce furanones or other oxygenated derivatives .

Scientific Research Applications

N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan and pyrimidine rings can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below summarizes key pyrimidine and triazine derivatives with substitutions at N2 and N4 positions, alongside their molecular properties:

*Estimated based on structural similarity; †Calculated using PubChem tools; ‡Predicted using substituent contributions.

Key Observations:

- Substituent Effects: The target compound’s furan-2-ylmethyl group distinguishes it from phenyl or benzyl derivatives.

- Nitro Group : Common to all listed pyrimidines, the nitro group at the 5-position likely stabilizes the aromatic system and modulates electronic interactions with biological targets .

- Molecular Weight and LogP : The target compound’s lower molecular weight (300.25 vs. 384.82 in ) and moderate LogP suggest better bioavailability than bulkier analogues.

Antimicrobial Activity:

- Tetrazole Analogues: highlights N-(furan-2-ylmethyl)-tetrazoles with potent antimicrobial activity (e.g., compound 6: MIC = 4 µg/mL against S. epidermidis).

- Chlorinated Analogues : N2-(3-chloro-4-methylphenyl)-N4-methyl () lacks direct activity data but shares structural motifs with antimycobacterial agents, implying possible utility against resistant strains .

Toxicity and Stability:

- Fluorinated Analogues : N4-(4-fluorophenyl) derivatives () show improved metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .

- Cytotoxicity : Triazine derivatives () exhibit low hepatotoxicity (>50 µM), suggesting pyrimidine analogues with similar substituents may share favorable safety profiles .

Biological Activity

N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a complex organic compound belonging to the pyrimidine family, characterized by a unique combination of a furan ring and a nitro group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, presenting research findings, case studies, and detailed analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 277.28 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in nucleic acid synthesis and metabolic pathways, leading to potential therapeutic effects.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory activity against monoamine oxidases (MAO), particularly MAO-B. For instance, derivatives such as N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) have shown significant inhibition of hMAO-B with an IC50 value of 5.16 ± 0.86 μM . This suggests that this compound may share similar inhibitory properties.

Case Studies

- Neuroprotective Effects : A study evaluated the effects of F2MPA on synaptic transmission in the hippocampus of rats. The compound improved basic synaptic transmission and induced long-term potentiation (LTP), indicating potential neuroprotective properties .

- Antimicrobial Activity : Compounds within the pyrimidine class have been investigated for their antimicrobial properties. While specific data on this compound is limited, similar derivatives have shown promising results against various bacterial strains.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of related compounds indicate favorable profiles for drug development. For example, F2MPA demonstrated moderate to good ADMET characteristics , suggesting that N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine may also possess suitable pharmacokinetic properties.

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds in its class, the following table summarizes key findings:

| Compound Name | MAO-B Inhibition IC50 (μM) | Neuroprotective Effects | Antimicrobial Activity |

|---|---|---|---|

| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-am | 5.16 ± 0.86 | Yes | Promising |

| N2-(furan-2-ylmethyl)-N4-methyl... | TBD | TBD | TBD |

Note : TBD indicates that specific data for N2-(furan-2-ylmethyl)-N4-methyl... is not yet available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.